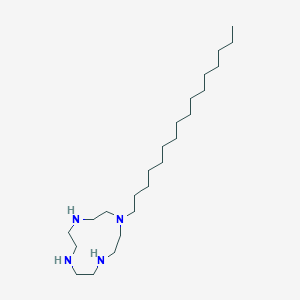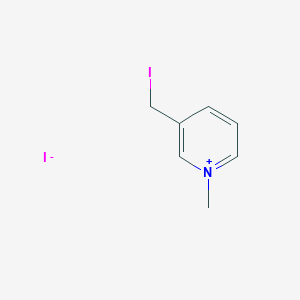
3-(Iodomethyl)-1-methylpyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of an iodomethyl group attached to a pyridinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 1-methylpyridine with iodomethane. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The reaction can be represented as follows:
1-methylpyridine+iodomethane→3-(Iodomethyl)-1-methylpyridin-1-ium iodide
The reaction is exothermic and proceeds rapidly at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-1-methylpyridin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by various nucleophiles, such as thiols, amines, and carboxylates.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium thiolate, sodium azide, and potassium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Nucleophilic Substitution: Products include thiomethyl, azidomethyl, and cyanomethyl derivatives.
Oxidation: The major product is the N-oxide derivative.
Reduction: The major product is the dihydropyridine derivative.
Applications De Recherche Scientifique
3-(Iodomethyl)-1-methylpyridin-1-ium iodide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in studies involving the modification of biomolecules and the investigation of enzyme mechanisms.
Industrial Applications: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-1-methylpyridin-1-ium iodide involves its interaction with nucleophiles, leading to the formation of covalent bonds. The iodomethyl group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound can interact with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodomethane: A simpler compound with a similar iodomethyl group but lacking the pyridinium ring.
1-Methylpyridinium iodide: Similar structure but without the iodomethyl group.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures.
Uniqueness
3-(Iodomethyl)-1-methylpyridin-1-ium iodide is unique due to the combination of the iodomethyl group and the pyridinium ring, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution and its potential biological activity make it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
140367-20-0 |
|---|---|
Formule moléculaire |
C7H9I2N |
Poids moléculaire |
360.96 g/mol |
Nom IUPAC |
3-(iodomethyl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H9IN.HI/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,5H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ITDHBOOIJNEPLC-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)CI.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
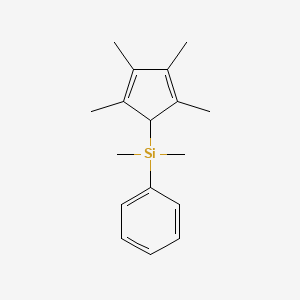

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
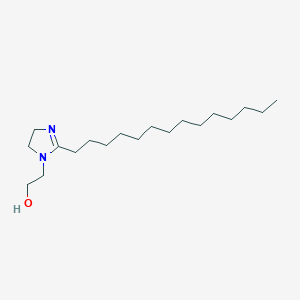
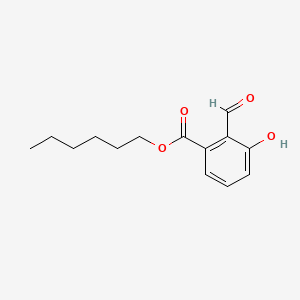
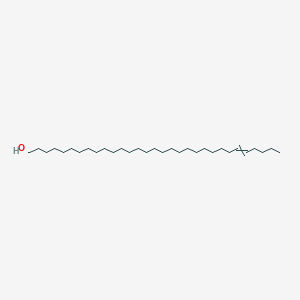
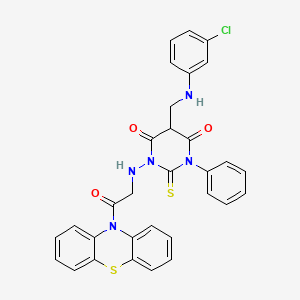
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
